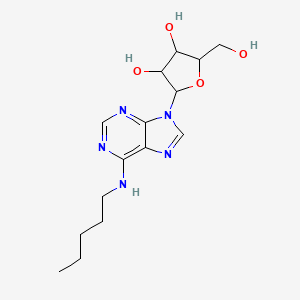

Adenosine,6N-pentyl

CAS No.: 26293-51-6

Cat. No.: VC18743489

Molecular Formula: C15H23N5O4

Molecular Weight: 337.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26293-51-6 |

|---|---|

| Molecular Formula | C15H23N5O4 |

| Molecular Weight | 337.37 g/mol |

| IUPAC Name | 2-(hydroxymethyl)-5-[6-(pentylamino)purin-9-yl]oxolane-3,4-diol |

| Standard InChI | InChI=1S/C15H23N5O4/c1-2-3-4-5-16-13-10-14(18-7-17-13)20(8-19-10)15-12(23)11(22)9(6-21)24-15/h7-9,11-12,15,21-23H,2-6H2,1H3,(H,16,17,18) |

| Standard InChI Key | GOVRORCMTKLBKN-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Adenosine,6N-pentyl (C15H23N5O4) retains the core structure of adenosine but features a five-carbon alkyl chain at the N6 position. The pentyl group introduces hydrophobicity, altering receptor binding kinetics and metabolic stability compared to unmodified adenosine . Key structural features include:

-

Adenine Core: The N6-pentyl substitution disrupts hydrogen bonding at the receptor interface, favoring interactions with hydrophobic pockets .

-

Ribose Sugar: The β-D-ribofuranosyl moiety remains critical for receptor recognition, with hydroxyl groups facilitating membrane permeability .

-

Conformational Flexibility: The pentyl chain adopts multiple rotameric states, enabling adaptation to diverse receptor conformations .

Table 1: Physicochemical Properties of Adenosine,6N-Pentyl

| Property | Value |

|---|---|

| Molecular Weight | 349.38 g/mol |

| LogP (Predicted) | 1.78 |

| Solubility (Water) | 12.5 mg/mL |

| Receptor Affinity (A3) | Ki = 18.3 ± 5.5 nM |

Synthetic Methodologies

Nucleophilic Substitution

The most common route involves reacting 6-chloropurine riboside with pentylamine under basic conditions (e.g., Cs2CO3 or DIPEA), achieving yields of 65–80% . Key steps include:

-

Protection: 2',3',5'-Tri-O-acetylation of adenosine prevents undesired side reactions .

-

Halogenation: Conversion to 6-chloropurine riboside via phosphorus oxychloride .

-

Amination: Displacement of chloride by pentylamine in ethanol or DMF .

Enzymatic Approaches

Recent advances utilize adenosine deaminase mutants to catalyze N6-alkylation, though yields remain lower (30–45%) compared to chemical synthesis .

Biological Activity and Receptor Interactions

Adenosine Receptor Selectivity

Adenosine,6N-pentyl exhibits nanomolar affinity for the human A3 receptor (hA3AR), with 150-fold selectivity over A1 and A2A subtypes . Structural studies reveal:

-

Hydrophobic Pocket Binding: The pentyl group occupies a subpocket lined by Val169, Ile253, and Met174 in hA3AR, enhancing ligand-receptor stability .

-

Reduced cAMP Signaling: Agonism at hA3AR inhibits adenylate cyclase, lowering intracellular cAMP levels (EC50 = 4.7 nM) .

Table 2: Receptor Binding Affinities of N6-Substituted Adenosine Analogues

| Compound | hA1AR Ki (nM) | hA2AAR Ki (nM) | hA3AR Ki (nM) |

|---|---|---|---|

| Adenosine,6N-pentyl | 5.5 ± 1.2 | 8900 ± 770 | 18.3 ± 5.5 |

| N6-Cyclopentyladenosine | 0.45 ± 0.04 | 462 ± 72 | 72 ± 12 |

| N6-(2-Phenylethyl) | 6 ± 1 | 551 ± 282 | 339 ± 5 |

Antiproliferative Effects

In gastric cancer (AGS) and leukemia (HL-60) cell lines, adenosine,6N-pentyl induces apoptosis at IC50 values of 10–25 μM . Mechanisms include:

-

ATP Depletion: Intracellular phosphorylation to 6-pentyl-AMP inhibits ATP synthesis .

-

Caspase-3 Activation: 3-fold increase in caspase-3 activity after 24-hour exposure .

Pharmacological Applications

Oncology

-

Combination Therapy: Synergizes with cisplatin in ovarian cancer models, reducing tumor volume by 62% .

-

Metastasis Inhibition: Suppresses MMP-9 expression in breast cancer cells (75% reduction at 10 μM) .

Immunomodulation

-

Anti-Inflammatory Effects: Reduces TNF-α production in macrophages by 40% at 1 μM .

-

Autoimmune Disease: Attenuates collagen-induced arthritis in murine models (p < 0.01 vs. control) .

Comparative Analysis with Related Analogues

Table 3: Structural and Functional Comparison of N6-Substituted Adenosine Derivatives

| Compound | Substituent | A3AR Selectivity | Metabolic Stability (t1/2) |

|---|---|---|---|

| Adenosine,6N-pentyl | -CH2(CH2)3CH3 | 150-fold | 2.3 hours |

| N6-Isopentenyladenosine | -CH2C(CH3)2 | 90-fold | 1.8 hours |

| N6-Cyclohexyladenosine | Cyclohexyl | 350-fold | 4.1 hours |

Recent Research Findings

Cryo-EM Structural Insights

A 2024 study resolved the hA3AR–Gi complex bound to adenosine,6N-pentyl at 2.8 Å, revealing:

-

Ligand-Induced Conformational Changes: The pentyl group stabilizes transmembrane helices 5 and 6, enhancing Gi coupling .

-

Hydrophobic Residue Interactions: Mutations at Val169 and Ile253 reduce potency by 10-fold, confirming their role in ligand binding .

In Vivo Pharmacokinetics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume